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Compound of Interest

Compound Name: Disperse violet 8

Cat. No.: B15555341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Disperse Violet 8 is a synthetic anthraquinone dye, characterized by its vibrant violet hue and

affinity for nonpolar environments. While traditionally employed in the textile and plastics

industries for its dyeing capabilities, its inherent hydrophobicity presents an opportunity for its

application in a laboratory setting for the visualization of hydrophobic structures. This document

provides detailed protocols and application notes for the use of Disperse Violet 8 as a staining

agent for hydrophobic entities such as lipid droplets, hydrophobic protein aggregates, and

polymeric materials.

The protocols outlined below are foundational and may require optimization based on the

specific sample type and experimental objectives.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Disperse Violet 8 is

crucial for its effective application. Key properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₄H₉N₃O₄

Molecular Weight 283.24 g/mol

CAS Number 82-33-7

Appearance
Dark blue to bright blue-purple

powder

Solubility
Soluble in ethanol, acetone,

and benzene.

Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Cultured Cells
This protocol describes a method for the visualization of intracellular lipid droplets in cultured

mammalian cells using Disperse Violet 8.

Materials:

Disperse Violet 8 (CAS 82-33-7)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Cultured cells grown on coverslips

Fluorescence microscope

Procedure:

Preparation of Staining Solution:

Prepare a 1 mg/mL stock solution of Disperse Violet 8 in DMSO.
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Vortex thoroughly to ensure complete dissolution.

Store the stock solution at -20°C, protected from light.

Immediately before use, dilute the stock solution to a working concentration of 1-10 µg/mL

in PBS. The optimal concentration should be determined empirically.

Cell Preparation:

Wash cells grown on coverslips twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Staining:

Incubate the fixed cells with the Disperse Violet 8 working solution for 20-30 minutes at

room temperature, protected from light.

Wash the cells three times with PBS to remove excess stain.

Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualize the stained lipid droplets using a fluorescence microscope with excitation and

emission wavelengths suitable for a violet dye. While specific excitation and emission

maxima for Disperse Violet 8 in a lipid environment are not readily available, initial trials

can be performed using a DAPI filter set (e.g., Ex: ~365 nm, Em: ~445/50 nm) or a filter

set appropriate for violet fluorophores.

Expected Results:

Hydrophobic lipid droplets within the cytoplasm should appear as distinct, violet-stained puncta.

The intensity of the staining may correlate with the lipid content of the droplets.

Protocol 2: Staining of Hydrophobic Protein Aggregates
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This protocol provides a method for identifying and visualizing hydrophobic protein aggregates,

which are often associated with various pathological conditions.

Materials:

Disperse Violet 8 (CAS 82-33-7)

DMSO

PBS or other appropriate buffer

Protein aggregate sample (e.g., heat-aggregated protein, amyloid fibrils)

Fluorometer or fluorescence microscope

Procedure:

Preparation of Staining Solution:

Prepare a 1 mg/mL stock solution of Disperse Violet 8 in DMSO.

Prepare a working solution by diluting the stock solution in an appropriate buffer to a final

concentration of 5-20 µg/mL.

Staining:

Add the Disperse Violet 8 working solution to the protein aggregate sample.

Incubate for 30-60 minutes at room temperature, with gentle agitation and protected from

light.

Measurement:

Fluorometry: Measure the fluorescence intensity using a fluorometer. An increase in

fluorescence intensity compared to a control sample (dye alone in buffer) indicates the

presence of hydrophobic aggregates.
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Microscopy: If the aggregates are large enough, they can be visualized on a microscope

slide. Observe for violet fluorescence localized to the aggregates.

Expected Results:

An increase in fluorescence emission will be observed upon binding of Disperse Violet 8 to the

exposed hydrophobic surfaces of the protein aggregates.

Data Presentation
The following tables represent hypothetical data to illustrate how quantitative results from these

protocols can be presented.

Table 1: Quantification of Lipid Droplet Staining Intensity

Cell Line Treatment
Mean Fluorescence
Intensity (Arbitrary
Units)

Standard Deviation

Adipocyte Control 850 75

Adipocyte Oleic Acid (400 µM) 2500 210

Fibroblast Control 150 25

Fibroblast Oleic Acid (400 µM) 600 55

Table 2: Detection of Protein Aggregation with Disperse Violet 8
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Protein Sample
Incubation
Temperature (°C)

Fluorescence
Intensity (Arbitrary
Units)

Fold Change vs.
Native

Lysozyme (Native) 25 120 1.0

Lysozyme

(Aggregated)
95 1800 15.0

BSA (Native) 25 150 1.0

BSA (Aggregated) 95 1250 8.3

Mandatory Visualizations
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To cite this document: BenchChem. [Application Notes and Protocols for Staining
Hydrophobic Structures with Disperse Violet 8]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15555341#staining-hydrophobic-structures-with-
disperse-violet-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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